(S)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (6S)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-12(4,5)8-13/h9,14H,6-8H2,1-5H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFSVQAEKAPAJT-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)CO)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C[C@H](O1)CO)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate typically involves the reaction of tert-butyl 4-hydroxy-2,2-dimethylmorpholine-4-carboxylate with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar reaction conditions as those used in laboratory settings, with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a primary alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Primary alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
(S)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the morpholine ring provides structural stability. The tert-butyl and dimethyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Hydroxymethyl vs. Bromomethyl
Replacing the hydroxymethyl group with bromomethyl yields tert-butyl (6S)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate (CAS 83843-12-3). This substitution increases reactivity, enabling nucleophilic substitution reactions (e.g., in alkylation or cross-coupling).
Hydroxymethyl vs. Aminomethyl
The aminomethyl analog, (R)-tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate (CAS 1416445-16-3), introduces a primary amine group, enhancing its utility in conjugation reactions (e.g., amide bond formation).
| Property | Hydroxymethyl Derivative | Aminomethyl Derivative |
|---|---|---|
| Functional Group | -CH₂OH | -CH₂NH₂ |
| Applications | Alcohol-based coupling | Amine-mediated synthesis |
Functional Group Analogs
Formyl Derivative
tert-Butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate (CAS 2098271-75-9) replaces the hydroxymethyl group with a formyl (-CHO) moiety. This modification reduces steric hindrance and increases electrophilicity, making it suitable for aldehyde-specific reactions (e.g., reductive amination).
| Property | Hydroxymethyl Derivative | Formyl Derivative |
|---|---|---|
| Molecular Formula | C₁₂H₂₃NO₄ | C₁₂H₂₁NO₄ |
| Key Reactivity | Alcohol oxidation | Aldehyde condensation |
Biological Activity
(S)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate is a morpholine derivative notable for its potential biological activities and applications in pharmaceuticals. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₃NO₄
- Molecular Weight : 245.32 g/mol
- Structural Features : The compound contains a morpholine ring, a tert-butyl group, and a hydroxymethyl substituent, which contribute to its unique chemical properties and potential biological interactions .
The specific mechanism of action for this compound remains largely uncharacterized. However, similar compounds with morpholine structures have been shown to interact with various biological targets, including:
- Enzyme Inhibition : Morpholine derivatives often act as inhibitors of enzymes involved in metabolic pathways.
- Receptor Modulation : These compounds may influence receptor activity, acting as either agonists or antagonists in signaling pathways .
Pharmacological Studies
Research into the pharmacological effects of this compound has been limited but promising. Some studies suggest potential applications in:
- Anti-inflammatory Agents : Similar morpholine derivatives have demonstrated anti-inflammatory properties in vitro.
- Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit tumor growth through various mechanisms .
Synthesis Methods
Several synthetic routes have been explored for producing this compound:
- Formation of the Morpholine Ring : This involves cyclization reactions starting from suitable diols and amines under acidic conditions.
- Introduction of Functional Groups : The tert-butyl group is typically introduced via alkylation reactions using tert-butyl halides.
- Hydroxymethylation : This step can be achieved through reductive amination processes involving aldehydes or ketones.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Key Biological Activity |
|---|---|---|
| Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate | Lacks hydroxymethyl group; includes aminomethyl | Potential enzyme inhibition |
| 4-Hydroxymethylmorpholine | More polar; lacks tert-butyl group | Enhanced solubility |
| N-Methylmorpholine | Basic amine; no carboxylic acid functionality | Increased basicity |
The presence of both the tert-butyl and hydroxymethyl groups in this compound may enhance its lipophilicity and alter pharmacokinetic properties compared to other morpholines .
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research highlights its potential:
- Inflammatory Response Inhibition : In vitro studies on structurally similar compounds have shown significant inhibition of inflammatory cytokines, suggesting that this compound could exhibit similar effects .
- Cancer Cell Line Studies : Preliminary investigations into related morpholine derivatives indicate potential efficacy against various cancer cell lines through apoptosis induction mechanisms .
Q & A
(S)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
Basic: What are the common synthetic routes for preparing this compound?
Answer:
The synthesis typically involves multi-step organic reactions, including ring-opening of epoxides, hydroxymethylation, and tert-butyl carbamate protection. For example, related morpholine derivatives are synthesized via condensation reactions using tert-butyl protection groups and hydroxymethylation agents under controlled conditions . Key steps include:
- Epoxide ring-opening : Reacting an epoxide precursor with a nucleophile (e.g., ammonia or amine) to form the morpholine ring.
- Hydroxymethylation : Introducing the hydroxymethyl group via formaldehyde or equivalent reagents.
- Protection/deprotection : Using tert-butoxycarbonyl (Boc) groups to protect amines during synthesis .
Characterization via NMR (1H, 13C) and mass spectrometry is critical to confirm structural integrity and enantiomeric purity .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : 1H and 13C NMR identify the morpholine ring conformation, tert-butyl group, and hydroxymethyl moiety. Chemical shifts for the tert-butyl group typically appear at ~1.4 ppm (1H) and ~28 ppm (13C) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylate, O-H stretch at ~3200 cm⁻¹ for hydroxymethyl) .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C12H23NO4, exact mass 245.16) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing. Software like SHELXL refines crystallographic data .
Advanced: How does stereochemistry at the 6-position influence reactivity and intermolecular interactions?
Answer:
The S-configuration at the hydroxymethyl group dictates hydrogen-bonding patterns and molecular packing. For example:
- Hydrogen Bonding : In crystal structures, the hydroxymethyl group forms hydrogen bonds with adjacent carbonyl groups, stabilizing specific conformations .
- Solubility/Reactivity : Enantiomers may exhibit divergent solubility in chiral solvents or reactivity in asymmetric catalysis. For instance, the R-enantiomer (CAS 1416444-68-2) shows distinct crystallographic parameters compared to the S-form .
Methodological Note : Use chiral HPLC or circular dichroism (CD) to monitor enantiomeric purity during synthesis .
Advanced: What strategies resolve enantiomers during synthesis?
Answer:
- Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose- or amylase-based columns) to separate enantiomers .
- Kinetic Resolution : Use enzymes (e.g., lipases) or asymmetric catalysts to selectively modify one enantiomer .
- Crystallization-Induced Asymmetric Transformation (CIAT) : Exploit differences in enantiomer solubility to isolate the desired S-form .
Advanced: How can computational methods predict hydrogen-bonding patterns in crystalline forms?
Answer:
- Graph Set Analysis : Models hydrogen-bonding motifs (e.g., chains, rings) using Etter’s rules .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Predicts interaction energies and molecular conformations.
- SHELX Refinement : Crystallographic software like SHELXL refines X-ray data to map hydrogen bonds and van der Waals interactions .
Basic: What are key stability considerations for handling and storage?
Answer:
- pH Sensitivity : The Boc group is labile under acidic conditions (e.g., TFA) and stable in neutral/basic environments .
- Temperature : Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent oxidation of the hydroxymethyl group .
- Light Exposure : Protect from UV light to avoid degradation of the morpholine ring .
Advanced: How does the hydroxymethyl group participate in derivatization reactions?
Answer:
- Oxidation : Convert hydroxymethyl to aldehyde using Dess-Martin periodinane or Swern oxidation for further cross-coupling .
- Esterification/Acylation : React with acyl chlorides or anhydrides to form esters (e.g., for prodrug synthesis) .
- Mitsunobu Reaction : Functionalize via coupling with alcohols or phenols using diethyl azodicarboxylate (DEAD) .
Basic: What purification methods are effective post-synthesis?
Answer:
- Column Chromatography : Use silica gel (normal phase) or C18 reverse-phase columns for polar/non-polar impurities .
- Recrystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) for high-purity crystals .
- Chiral HPLC : Ensure enantiomeric purity using Chiralpak® columns .
Advanced: What role does this compound play in pharmaceutical synthesis?
Answer:
It serves as a chiral building block in drug discovery:
- Morpholine Core : Facilitates hydrogen bonding with biological targets (e.g., kinase inhibitors) .
- Boc Protection : Enables selective deprotection during multi-step syntheses (e.g., in , a tert-butyl carbamate derivative is used in a spirocyclic compound synthesis) .
Advanced: How do crystallographic data inform conformational analysis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
